molecular formula C21H23NO4 B1508675 Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate CAS No. 1093758-71-4

Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate

Cat. No.: B1508675
CAS No.: 1093758-71-4
M. Wt: 353.4 g/mol
InChI Key: VYJKRPPCODPTEF-UHFFFAOYSA-N
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Description

Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate is a chemical compound with the molecular formula C21H23NO4 and a molecular weight of 353.412 g/mol. This compound is known for its unique structure, which includes a benzhydryl group attached to an azetidine ring, further linked to a malonate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate typically involves multiple steps, starting with the formation of the azetidine ring. One common approach is the cyclization of a suitable precursor containing the benzhydryl group and a malonate ester group. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a probe or inhibitor in biochemical studies.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.

  • Industry: Its unique structure may find applications in materials science and the development of new chemical products.

Mechanism of Action

The mechanism by which Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would need to be identified through detailed experimental studies.

Comparison with Similar Compounds

Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate can be compared with other similar compounds, such as:

  • Benzhydrylazetidine derivatives: These compounds share the benzhydrylazetidine core but may have different substituents or functional groups.

  • Malonate esters: Other malonate esters with different substituents can be compared to understand the unique properties of this compound.

Properties

IUPAC Name

dimethyl 2-(1-benzhydrylazetidin-3-yl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-25-20(23)18(21(24)26-2)17-13-22(14-17)19(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-19H,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJKRPPCODPTEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10725378
Record name Dimethyl [1-(diphenylmethyl)azetidin-3-yl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10725378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093758-71-4
Record name Dimethyl [1-(diphenylmethyl)azetidin-3-yl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10725378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate
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Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate
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